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molecular formula C28H34O13 B012369 Dipentaerythritol hexaacrylate CAS No. 29570-58-9

Dipentaerythritol hexaacrylate

Cat. No. B012369
M. Wt: 578.6 g/mol
InChI Key: MPIAGWXWVAHQBB-UHFFFAOYSA-N
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Patent
US07371439B2

Procedure details

To 315.0 g of a dipentaerythritol pentaacrylate and dipentaerythritol hexaacrylate mixture (DPHA, produced by Nippon Kayaku Co., Ltd.), 450.0 g of a methyl ethyl ketone dispersion solution of silica fine particle (MEK-ST, solid concentration: 30 mass %, produced by Nissan Chemicals Industries, Ltd.), 15.0 g of methyl ethyl ketone, 220.0 g of cyclohexanone and 16.0 g of a photopolymerization initiator (Irgacure 907, produced by Nippon Ciba Geigy) were added and stirred. The resulting solution was filtered through a polypropylene-made filter having a pore size of 0.4 μm to prepare a coating solution for hard coat layer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]([CH2:36][O:37][C:38](=[O:41])[CH:39]=[CH2:40])([CH2:14][O:15][CH2:16][C:17]([CH2:30][O:31]C(=O)C=C)([CH2:24][O:25][C:26](=[O:29])[CH:27]=[CH2:28])[CH2:18][O:19][C:20](=[O:23])[CH:21]=[CH2:22])[CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])(=[O:4])[CH:2]=[CH2:3].[CH2:42]([C:44]([CH3:46])=[O:45])[CH3:43]>>[C:20]([O:19][CH2:18][C:17]([CH2:30][OH:31])([CH2:16][O:15][CH2:14][C:7]([CH2:8][O:9][C:10](=[O:13])[CH:11]=[CH2:12])([CH2:36][O:37][C:38](=[O:41])[CH:39]=[CH2:40])[CH2:6][O:5][C:1](=[O:4])[CH:2]=[CH2:3])[CH2:24][O:25][C:26](=[O:29])[CH:27]=[CH2:28])(=[O:23])[CH:21]=[CH2:22].[C:44]1(=[O:45])[CH2:46][CH2:2][CH2:1][CH2:43][CH2:42]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O)COC(C=C)=O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC(=O)C
Name
Quantity
450 g
Type
reactant
Smiles
C(C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCC(COC(C=C)=O)(COCC(COC(C=C)=O)(COC(C=C)=O)COC(C=C)=O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 315 g
Name
Type
product
Smiles
C1(CCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
Measurements
Type Value Analysis
AMOUNT: MASS 16 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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